molecular formula C10H10O2S B15202342 S-ethyl oxo-phenyl-thioacetate

S-ethyl oxo-phenyl-thioacetate

Cat. No.: B15202342
M. Wt: 194.25 g/mol
InChI Key: UFUOFEWVSOETTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-ethyl oxo-phenyl-thioacetate is a high-purity chemical reagent intended for research and development purposes exclusively. It is not for diagnostic or therapeutic use. Researchers value this thiocarboxylate ester for its role as a versatile building block in synthetic organic chemistry. Its structure, featuring both thioacetate and oxo-phenyl functional groups, makes it a potential precursor for the synthesis of more complex heterocyclic compounds and sulfur-containing molecules. Thioacetate compounds, in general, are known to serve as intermediates in the preparation of substances with potential pharmacological activity, such as certain quinazolin-4-one derivatives . In biochemical research, analogous S-alkyl thioacetates can be used to study enzyme activity, for instance, as substrates for arylesterase in serum . When handling, appropriate safety measures should be followed. Store in a cool, dry, and well-ventilated place, and keep the container tightly closed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

S-ethyl 2-oxo-2-phenylethanethioate

InChI

InChI=1S/C10H10O2S/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

UFUOFEWVSOETTB-UHFFFAOYSA-N

Canonical SMILES

CCSC(=O)C(=O)C1=CC=CC=C1

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of S Ethyl Oxo Phenyl Thioacetate Compounds

X-ray Diffraction Studies for Precise Solid-State Molecular Geometry and Crystal Packing

There are no published X-ray crystallography studies for S-ethyl oxo-phenyl-thioacetate. Consequently, information regarding its precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state (crystal packing) is unknown.

Conformational Analysis and Stereochemical Considerations in Thioester Systems

While general principles of conformational analysis can be applied from studies on related α-ketoesters and α-ketoamides, a specific analysis of the rotational barriers and preferred conformations of the oxo-phenyl-thioacetate core in this compound has not been reported.

Due to these significant gaps in the scientific record for this specific compound, the generation of a thorough and accurate article that adheres to the user's strict outline and quality standards is not feasible.

Reaction Mechanisms and Reactivity Profiles of S Ethyl Oxo Phenyl Thioacetate Systems

Detailed Investigations of Acyl Transfer Reactions and Nucleophilic Acyl Substitution Pathways

The acyl transfer reactions of S-ethyl oxo-phenyl-thioacetate are predominantly characterized by nucleophilic acyl substitution. A well-studied analogue, S-ethyl trifluorothioacetate, provides significant insight into this mechanism. The reaction proceeds through a two-step addition-cleavage pathway, initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

This intermediate is a high-energy species that rapidly decomposes. The stability of the leaving group is a critical factor in this process. In the case of S-ethyl trifluorothioacetate, the ethylthiolate anion (CH₃CH₂S⁻) is a reasonably good leaving group, facilitating the collapse of the tetrahedral intermediate and the formation of the final product. The pKa of the conjugate acid, ethanethiol (B150549) (CH₃CH₂SH), is approximately 10.5, indicating a moderate leaving group ability. It is anticipated that this compound will react more slowly than p-nitrophenyl trifluoroacetate (B77799) due to the better leaving group ability of the p-nitrophenoxide. mdpi.com

Water molecules have been shown to play a crucial role in catalyzing the hydrolysis of thioesters, a specific type of nucleophilic acyl substitution. Computational studies on S-ethyl trifluorothioacetate have demonstrated that a network of water molecules can facilitate the reaction by stabilizing the transition state. With a sufficient number of water molecules, such as a five-water ring, the transition state's energy can be lowered to a point where it is even lower than the reactants, significantly accelerating the reaction. mdpi.com

Exploration of Radical Reactions Involving Thioester Species

While ionic pathways are common for thioesters, the involvement of this compound in radical reactions presents another facet of its reactivity. Phenyl radicals, which can be generated through various methods including photoredox catalysis, are known to readily add to π-systems. scielo.br The reaction of a phenyl radical with the thioester could potentially occur at the carbonyl group or the phenyl ring.

The addition of aryl radicals to unsaturated systems is a well-documented process. For instance, the addition of p-chlorophenyl radicals to α,β-unsaturated carbonyl compounds occurs preferentially at the α-carbon. scielo.br In the context of this compound, a phenyl radical could add to the carbonyl carbon, leading to a radical adduct. This intermediate could then undergo further reactions, such as electron transfer and elimination, to yield various products. The rate of these addition reactions is generally fast, with rate constants often in the range of 10⁷ to 10⁸ M⁻¹s⁻¹. scielo.br

Mechanistic Studies of Metal-Catalyzed Transformations of Thioesters

Metal catalysts can significantly alter the reactivity of thioesters, enabling transformations that are otherwise difficult to achieve. While specific studies on this compound are not abundant, the broader field of metal-catalyzed reactions of sulfur-containing compounds provides valuable context. For example, copper(I) chloride has been shown to catalyze the valence isomerization of a methylene(thioxo)phosphorane to a thiaphosphirane. rsc.org This transformation involves a plausible mechanism of a Cu-assisted cyclization. rsc.org

Such metal-catalyzed processes often involve the coordination of the metal to the sulfur atom or the carbonyl oxygen of the thioester. This coordination can activate the thioester towards nucleophilic attack or facilitate other transformations like cross-coupling reactions. The development of new catalytic systems continues to expand the synthetic utility of thioesters.

Computational and Experimental Approaches to Elucidating Reaction Pathways and Intermediates

The elucidation of reaction mechanisms for compounds like this compound relies heavily on a synergistic combination of computational and experimental techniques. Density Functional Theory (DFT) calculations are a powerful tool for mapping potential energy surfaces, identifying transition states, and calculating reaction barriers. mdpi.comscielo.br

For the hydrolysis of S-ethyl trifluorothioacetate, computational studies have been instrumental in understanding the role of water networks in catalysis. mdpi.com These calculations, often employing methods that include empirical dispersion corrections, can achieve high accuracy, with computed reaction energies showing errors as low as 2% compared to experimental results. mdpi.com Experimental methods, such as UV-Vis spectroscopy for kinetic rate measurements, provide the empirical data necessary to validate and refine the computational models. mdpi.com The combination of these approaches allows for a detailed, molecular-level understanding of the reaction pathways and the structures of transient intermediates.

Analysis of Intermolecular and Intramolecular Interactions Influencing Reactivity

The reactivity of this compound is influenced by a subtle interplay of intermolecular and intramolecular interactions. Intermolecular forces, such as hydrogen bonding, are critical in reactions involving protic solvents or reagents. As seen in the hydrolysis of S-ethyl trifluorothioacetate, hydrogen bonding between water molecules and the thioester can significantly lower the activation energy of the reaction. mdpi.com

Computational and Theoretical Investigations of S Ethyl Oxo Phenyl Thioacetate

Density Functional Theory (DFT) Applications in Conformational Analysis and Electronic Structure Determination

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the conformational preferences and electronic properties of thioesters. For S-ethyl thioacetate (B1230152), a closely related aliphatic analogue, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been instrumental in identifying the most stable conformers. These studies reveal the existence of two primary conformers: an anti, anti (Cs symmetry) and an anti, gauche (C1 symmetry) form. The anti conformation refers to the arrangement around the C(O)-S bond.

For aryl thioesters like S-phenyl thioacetate, a precursor for understanding S-ethyl oxo-phenyl-thioacetate, DFT calculations have identified two main conformers: a syn form, where the carbonyl group is on the same side as the phenyl ring, and an anti form. rsc.org The syn conformer is found to be more stable, with an energy difference of approximately 1.63 kcal/mol as calculated at the B3LYP/6-311++G(d,p) level. rsc.org This preference is attributed to favorable steric and electronic interactions. The introduction of the ethyl group in this compound is expected to introduce further conformational complexity due to the rotation around the S-C(ethyl) and C(ethyl)-C(methyl) bonds.

Computational Method Basis Set Focus of Study Key Findings Reference
DFT (B3LYP)6-311++G(d,p)Conformational analysis of S-phenyl thioacetateIdentification of syn and anti conformers; syn is more stable. rsc.org
DFT (B3LYP)6-311++G**Conformational analysis of S-ethyl thioacetateIdentification of anti, anti and anti, gauche conformers.

Molecular Dynamics Simulations and Derivation of Force Field Parameters for Thioester Motifs

Molecular dynamics (MD) simulations offer a means to explore the dynamic behavior of molecules like this compound, providing insights into their conformational flexibility and interactions with their environment. A critical prerequisite for accurate MD simulations is a well-parameterized force field.

The development of force field parameters for thioester motifs often relies on quantum mechanical (QM) calculations to derive equilibrium bond lengths, angles, and dihedral parameters, as well as partial atomic charges. Widely used force fields such as AMBER, CHARMM, and GAFF provide a general framework that can be extended to include parameters for specific functional groups like thioesters. nih.govnih.gov For instance, force field parameters for S-nitrosocysteine have been developed by fitting to QM data, a process that can be adapted for thioesters. nih.gov

The process typically involves:

Geometry Optimization: Using QM methods (e.g., HF/6-31G*) to obtain the minimum energy geometry.

Charge Derivation: Employing methods like Restrained Electrostatic Potential (RESP) fitting to assign partial atomic charges that accurately reproduce the QM electrostatic potential.

Parameterization of Bonded Terms: Deriving force constants for bonds and angles from QM calculations or experimental data. Torsional parameters are often determined by fitting the molecular mechanics potential energy profile to a QM-calculated rotational energy profile.

Force Field General Application Parameterization Approach
AMBERProteins and nucleic acids, extendable to small molecules.QM calculations for charges and bonded parameters.
CHARMM (CGenFF)General force field for drug-like molecules.QM and experimental data for parameter derivation. nih.gov
GAFFGeneral AMBER force field for organic molecules.Uses a limited set of atom types and empirically derived rules.

Quantum Chemical Studies on Reactivity, Transition States, and Energy Barriers

Quantum chemical calculations are indispensable for investigating the reactivity of thioesters, allowing for the detailed examination of reaction mechanisms, transition state structures, and the associated energy barriers. Thioesters are known to be more reactive towards nucleophiles than their ester counterparts, a phenomenon that can be rationalized through computational studies.

Studies on the hydrolysis and aminolysis of thioesters have shown that the energy barrier for nucleophilic attack at the carbonyl carbon is lower for thioesters compared to esters. This is attributed to the better leaving group ability of the thiolate anion (RS⁻) compared to the alkoxide anion (RO⁻) and the less effective resonance stabilization of the thioester ground state.

Quantum chemical calculations can be employed to model the potential energy surface of a reaction, identifying the transition state as a first-order saddle point. The structure of the transition state provides crucial information about the geometry of the reacting species at the point of maximum energy along the reaction coordinate. For example, in the nucleophilic acyl substitution reaction of a thioester, the transition state is typically a tetrahedral intermediate.

The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. By comparing the activation energies for different reaction pathways or for reactions with different nucleophiles, the selectivity and reactivity of this compound can be predicted. While specific studies on this compound are limited, the general principles derived from computational studies of other thioesters are directly applicable.

Prediction of Spectroscopic Features and Electronic Properties (e.g., Frontier Molecular Orbitals (FMOs), Natural Bond Orbitals (NBOs))

Computational methods are highly effective in predicting spectroscopic features and providing a detailed analysis of the electronic properties of molecules. For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and electronic (UV-Vis) spectra. Theoretical calculations of vibrational frequencies for S-phenyl thioacetate, performed at the DFT/B3LYP/6-311++G(d,p) level, have shown good agreement with experimental spectra, allowing for a complete assignment of the vibrational modes. rsc.org

Frontier Molecular Orbital (FMO) analysis is a powerful approach to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For molecules with extended conjugation, such as this compound, the HOMO is typically a π-orbital delocalized over the phenyl ring and the thioester group, while the LUMO is a π* orbital.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized orbitals. NBO analysis can quantify the extent of electron delocalization (hyperconjugation) from lone pairs into antibonding orbitals. For thioesters, a key interaction is the delocalization of the sulfur lone pair (n_S) into the antibonding π* orbital of the carbonyl group (π*_C=O). This interaction is crucial for understanding the electronic nature and reactivity of the thioester functionality. NBO analysis also provides information about the natural atomic charges, which can be used to identify electrophilic and nucleophilic sites within the molecule.

Analysis Type Information Provided Relevance to this compound
FMO Analysis HOMO/LUMO energies, HOMO-LUMO gap.Predicts reactivity, identifies sites for electrophilic/nucleophilic attack.
NBO Analysis Atomic charges, hyperconjugative interactions.Quantifies electron delocalization, explains bonding and reactivity patterns.

Advanced Applications in Organic Synthesis and Materials Science Utilizing S Ethyl Oxo Phenyl Thioacetate

Thioesters as Versatile Building Blocks for the Synthesis of Complex Organic Molecules

The thioester functionality within S-ethyl oxo-phenyl-thioacetate serves as a highly effective acylating agent, enabling the synthesis of a variety of important organic molecules, including ketones, aldehydes, esters, and amides. The reactivity of the thioester is enhanced by the adjacent keto group, which can influence the outcomes of nucleophilic substitution reactions.

Synthesis of Ketones

A prominent application of thioesters in ketone synthesis is the Fukuyama coupling reaction. organic-chemistry.orgwikipedia.orgjk-sci.com This palladium-catalyzed cross-coupling reaction involves the reaction of a thioester with an organozinc reagent. organic-chemistry.orgwikipedia.org For this compound, this would entail coupling with an organozinc halide to introduce a new carbon-carbon bond, yielding a diketone. The reaction is known for its mild conditions and high tolerance for various functional groups. wikipedia.orgjk-sci.com

Another approach to ketone synthesis from thioesters involves their reaction with Grignard reagents. While the high reactivity of Grignard reagents can sometimes lead to over-addition and the formation of tertiary alcohols with regular esters, the use of thioesters can offer better control. rsc.org

Synthesis of Aldehydes

The conversion of thioesters to aldehydes represents a valuable transformation in organic synthesis. The Fukuyama reduction offers a mild and selective method for this conversion, employing a palladium catalyst and a silane (B1218182) reducing agent. chem-station.com This method is particularly useful for substrates with sensitive functional groups that might not be compatible with harsher reducing agents. chem-station.com While direct examples with this compound are not prevalent in the literature, the general applicability of the Fukuyama reduction to various thioesters suggests its potential for the selective reduction of the thioester group in the presence of the ketone.

Synthesis of Esters

Thioesters can be readily converted to their corresponding oxygen esters through alcoholysis. This transesterification reaction typically requires the presence of a catalyst, such as a Lewis acid or a strong base, to facilitate the substitution of the thiol with an alcohol. The reaction of this compound with an alcohol would yield the corresponding α-keto ester, an important class of compounds in its own right.

Synthesis of Amides

The synthesis of amides from thioesters is a thermodynamically favorable process due to the greater stability of the amide bond compared to the thioester bond. dntb.gov.uaacs.org The reaction proceeds via nucleophilic acyl substitution, where an amine displaces the thiol from the thioester. This transformation is often spontaneous or requires only mild heating. dntb.gov.ua For this compound, reaction with a primary or secondary amine would provide the corresponding α-keto amide. This method is particularly valuable in peptide synthesis, where thioesters are used in native chemical ligation. nih.gov

Table 1: Synthetic Transformations of this compound

Target CompoundReagents and ConditionsGeneral Reaction Type
DiketonesOrganozinc halide, Palladium catalystFukuyama Coupling
AldehydesSilane (e.g., Et₃SiH), Palladium catalystFukuyama Reduction
α-Keto EstersAlcohol, Acid or Base catalystAlcoholysis/Transesterification
α-Keto AmidesPrimary or Secondary AmineAminolysis

Role of Thioesters in Polymer Chemistry and Functional Material Development

The incorporation of thioester functionalities into polymers is a rapidly growing area of research, driven by the unique properties these groups impart, such as degradability, responsiveness to stimuli, and the potential for post-polymerization modification. rsc.orgwarwick.ac.ukresearchgate.net this compound, as a potential monomer or a precursor to a functional monomer, offers intriguing possibilities for the creation of advanced materials.

Thioester-containing polymers can be synthesized through several strategies. warwick.ac.ukrsc.org One approach involves the polymerization of monomers that already contain a thioester group. warwick.ac.ukcore.ac.ukwarwick.ac.uk For instance, a vinyl or acrylic monomer could be functionalized with the oxo-phenyl-thioacetate moiety and subsequently polymerized using techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization. warwick.ac.uk This allows for the precise placement of the functional group within the polymer chain.

Another strategy is the post-polymerization modification of a pre-existing polymer. tandfonline.comacs.org A polymer with reactive side chains, such as hydroxyl or halide groups, could be reacted with a derivative of oxo-phenyl-thioacetic acid to introduce the thioester functionality.

The presence of thioester groups in a polymer backbone can render the material degradable under specific conditions. nih.govacs.org For example, hydrolysis or aminolysis can cleave the thioester linkage, leading to the breakdown of the polymer chain. This is a highly desirable property for applications in drug delivery, where the controlled release of a therapeutic agent is required, and for the development of environmentally friendly materials. researchgate.netnih.gov Furthermore, the susceptibility of thioesters to thiol-thioester exchange reactions can be exploited to create dynamic covalent networks, leading to self-healing materials and adaptable hydrogels. nih.gov The additional presence of the ketone and phenyl groups in this compound could further be exploited to tune the material's properties, such as its thermal stability, solubility, and interaction with other molecules.

Table 2: Strategies for Incorporating Thioesters into Polymers

StrategyDescriptionPotential Polymerization Technique
Polymerization of Thioester-Containing MonomersA monomer bearing the this compound moiety is synthesized and then polymerized.RAFT, Radical Polymerization
Post-Polymerization ModificationA pre-formed polymer is chemically modified to introduce the thioester functionality.Chemical ligation, Esterification-like reactions
Ring-Opening PolymerizationPolymerization of cyclic thioesters (thiolactones) can introduce thioesters into the polymer backbone. nih.govacs.orgAnionic or Cationic ROP

Strategies for Derivatization and Scaffold Expansion from the this compound Core

The unique arrangement of functional groups in this compound makes it an attractive starting point for the synthesis of more complex molecular scaffolds, particularly heterocyclic compounds. dntb.gov.uanih.gov The dual electrophilicity of the keto-carbon and the thioester-carbon, as well as the potential for enolate formation, provides multiple avenues for derivatization.

One powerful strategy for scaffold expansion is the use of the Fukuyama coupling, not just for simple ketone synthesis, but to introduce complex fragments onto the core structure. organic-chemistry.orgwikipedia.orgjk-sci.com By choosing an appropriately functionalized organozinc reagent, intricate molecular architectures can be constructed.

Furthermore, α-keto thioesters are known precursors to a variety of heterocyclic systems. researchgate.net For example, condensation reactions with dinucleophiles can lead to the formation of five- or six-membered rings. The reaction of an α-keto thioester with a β-keto ester can lead to the formation of highly substituted γ-hydroxybutenolides. dntb.gov.ua Similarly, reaction with isocyanoacetates can yield oxazole (B20620) derivatives. dntb.gov.ua These reactions highlight the potential of this compound as a versatile platform for generating molecular diversity.

The enolizable nature of the α-proton to the ketone also opens up possibilities for aldol-type reactions and other carbon-carbon bond-forming strategies, further expanding the range of accessible molecular scaffolds. wikipedia.orgacs.orgyoutube.com

Biological Relevance and Mechanistic Explorations of Thioester Containing Compounds

General Biological Significance of Thioesters in Natural Product Biosynthesis and Metabolic Pathways

Thioesters are critical intermediates in a multitude of biosynthetic and metabolic pathways. wikipedia.org Their significance stems from the high-energy nature of the thioester bond, which makes them excellent acyl group donors. gonzaga.edu One of the most vital thioesters in metabolism is acetyl-coenzyme A (acetyl-CoA), a central molecule in the citric acid cycle, the biosynthesis of fatty acids, and the formation of steroids and ketone bodies. wikipedia.orgbiologyinsights.com

The reactivity of thioesters allows them to participate in the synthesis of all esters, including complex lipids, peptides, and porphyrins. wikipedia.org In natural product biosynthesis, thioester reductase domains are crucial for releasing compounds from nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). This reductive release can yield a reactive aldehyde or an alcohol, which are precursors to a wide array of bioactive natural products, including alkaloids and peptide aldehydes. nih.gov The biosynthesis of lignin (B12514952), a major component of terrestrial biomass, also proceeds through a thioester derivative of caffeic acid. wikipedia.org Thioesters are not only involved in synthesis but also in catabolic pathways like β-oxidation, where fatty acids are broken down into acetyl-CoA via thioester intermediates. biologyinsights.com

Key Thioester CompoundPrimary Biological RoleMetabolic Pathway(s)
Acetyl-CoA Acetyl group donor, central metabolic intermediate. wikipedia.orgbiologyinsights.comCitric Acid Cycle, Fatty Acid Synthesis, Steroid Biosynthesis. wikipedia.orgbiologyinsights.com
Malonyl-CoA Extender unit in fatty acid synthesis. wikipedia.orgFatty Acid Synthesis. wikipedia.org
Acyl Carrier Protein (ACP) Thioesters Shuttling of growing acyl chains. wikipedia.orggonzaga.eduFatty Acid Synthesis. wikipedia.orggonzaga.edu
Cinnamoyl-CoA Precursor in lignin biosynthesis. wikipedia.orgLignin Biosynthesis. wikipedia.org

Investigation of Thioester-Containing Compounds as Enzyme Inhibitors and Their Molecular Mechanisms (e.g., Protease Inhibitors)

The unique reactivity of the thioester bond makes compounds containing this moiety effective enzyme inhibitors. Peptide thioesters are particularly valuable as sensitive substrates for studying serine peptidases and metalloendopeptidases. nih.gov Their high rates of enzymatic hydrolysis, which can be easily monitored, facilitate the study of enzyme specificity and the screening of potential inhibitors. nih.gov

Thioester derivatives have been specifically designed as inhibitors for various enzymes. For instance, mercaptoacetic acid thioesters have been synthesized and shown to be potent, mixed-type inhibitors of metallo-β-lactamases (MβLs) like L1, NDM-1, and ImiS, which are responsible for antibiotic resistance. nih.gov Docking studies suggest that the carboxylate group of these inhibitors interacts with the zinc ions in the enzyme's active site. nih.gov Furthermore, natural products derived from biosynthetic pathways ending with thioester reductase domains often include peptide aldehydes, which have inspired the development of therapeutic protease inhibitors like bortezomib. nih.gov The thiocarboxylic acid-containing natural products thioplatensimycin (thioPTM) and thioplatencin (thioPTN) are potent inhibitors of the bacterial enzyme β-ketoacyl-ACP synthase II (FabF), highlighting another mechanism of thioester-mediated enzyme inhibition. researchgate.net

Mechanistic Studies on Modulatory Effects of Thioester Derivatives on Cellular Pathways (e.g., Anti-inflammatory Mechanisms)

Thioester derivatives can exert significant modulatory effects on key cellular signaling pathways, including those involved in inflammation. Chalcone thio-derivatives, for example, have been shown to modulate the NF-κB and STAT3 signaling pathways in cancer cells. nih.gov Specifically, certain thio-chalcones inhibit the translocation of the STAT3 transcription factor to the nucleus and alter the expression of target genes involved in apoptosis and inflammation, such as Bcl-xL, Bax, and COX-2. nih.gov

The anti-thrombotic prodrugs ticlopidine, clopidogrel, and prasugrel (B1678051) provide another example of thioester involvement in cellular modulation. The bioactivation of these drugs is believed to involve the oxidation of a sulfur atom within a thiolactone, which is a cyclic thioester. wikipedia.org This highlights how metabolic modification of a thioester-containing compound can lead to a pharmacologically active molecule that modulates cellular pathways, in this case, platelet aggregation.

Structure-Activity Relationship (SAR) Studies for Bioactive Thioester Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of bioactive compounds. For thioester derivatives, SAR studies have provided valuable insights for drug design. In the development of metallo-β-lactamase inhibitors, it was found that introducing more hydrophobic moieties on the C-terminus of mercaptoacetic acid thioester inhibitors significantly enhanced their activity against the IMP-1 enzyme. nih.gov Similarly, for a series of 1,2,4-triazin-6-yl thioacetamide (B46855) derivatives designed as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), SAR analysis provided essential information for further optimization. nih.gov

These studies systematically modify different parts of the molecule to understand how changes in structure affect biological activity. For instance, tripeptide thioester substrates of the type Boc-Ala-Ala-AA-SBzl, where 'AA' represents different amino acids, have been synthesized to map the subsite specificity of new serine peptidases, demonstrating a clear relationship between the structure of the amino acid side chain and the rate of enzymatic hydrolysis. nih.gov

Thioester Derivative ClassTargetKey SAR FindingReference
Mercaptoacetic acid thioestersMetallo-β-lactamase IMP-1Increased hydrophobicity at the C-terminus enhances inhibitory activity. nih.gov
1,2,4-triazin-6-yl thioacetamidesHIV-1 Reverse TranscriptaseSpecific substitutions on the triazine ring are crucial for potency against wild-type and mutant strains. nih.gov
Tripeptide thioesters (Boc-Ala-Ala-AA-SBzl)Serine PeptidasesThe nature of the amino acid side chain (AA) dictates substrate specificity and hydrolysis rates. nih.gov

Bioisosteric Replacement Strategies in Thioester-Based Molecular Design

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a key strategy in medicinal chemistry to improve a compound's potency, selectivity, or pharmacokinetic profile. cambridgemedchemconsulting.com In the context of thioester-based design, this can involve modifying the thioester itself or other parts of the molecule.

A classic bioisosteric replacement for an ester is a thioester. While they share structural similarities, the thioester bond is generally more reactive and a better acylating agent, which can be advantageous for designing enzyme inhibitors or covalent probes. gonzaga.edu Conversely, other groups can be used as bioisosteres for the thioester moiety to modulate reactivity and stability. The concept extends to the entire molecule. For example, in designing novel HIV-1 inhibitors, a structure-based bioisosterism strategy was used to develop 1,2,4-triazin-6-yl thioacetamide derivatives. nih.gov Phenyl rings, such as the one in S-ethyl oxo-phenyl-thioacetate, are common targets for bioisosteric replacement with groups like bicyclo[1.1.1]pentane (BCP) or various heterocycles to improve properties like metabolic stability and solubility. nih.govdrughunter.com

Thioesters in Prebiotic Chemistry and Models for the Origin of Life

Thioesters are central to many hypotheses about the origin of life and prebiotic chemistry. springernature.com They are considered to have been crucial intermediates in the primordial precursors of metabolism, acting as energy-storing molecules and synthetic intermediates before the evolution of ATP. springernature.comchemrxiv.orgdigitellinc.com The "thioester world" hypothesis, proposed by Christian de Duve, suggests that thioesters provided the energy currency for the synthesis of more complex molecules, such as polypeptides, on early Earth. acs.org

Recent research has shown that thioesters provide a robust pathway for the abiotic formation of peptides. Plausible prebiotic reactions involving mercaptoacids and amino acids can form peptides and thiodepsipeptides (which contain both peptide and thioester bonds) under a wide range of pH and temperature conditions. chemrxiv.orgdigitellinc.comcapes.gov.br This process, involving the condensation of mercaptoacids to form thioesters followed by a thioester-amide exchange, represents a robust, one-pot pathway for peptide formation, lending strong support to the hypothesis that thioesters were key players in early chemical evolution. chemrxiv.orgdigitellinc.com

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Q & A

Basic: What are the recommended synthetic routes for S-ethyl oxo-phenyl-thioacetate, and how can reaction conditions be optimized?

Methodological Answer:
this compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a phenyl oxoacetate precursor with ethanethiol in the presence of a coupling agent (e.g., DCC or EDCI) under anhydrous conditions. For example, analogous thioacetate esters are synthesized by reacting acyl chlorides with thiols in dichloromethane at 0–5°C, followed by gradual warming to room temperature . Optimization includes:

  • Temperature control : Lower temperatures minimize side reactions.
  • Catalyst use : Acidic or basic catalysts (e.g., DMAP) enhance reaction rates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization improves purity .

Basic: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify structural features. For example, the ethyl group in similar compounds shows a triplet at δ 1.37 ppm (1^1H) and a quartet at δ 23.3 ppm (13^{13}C), while aromatic protons appear at δ 7.5–8.1 ppm .
  • Mass spectrometry (MS) : Electron ionization (EI-MS) provides molecular ion peaks (e.g., m/z 194.3 for C10_{10}H10_{10}O2_2S) and fragmentation patterns .
  • FT-IR : Stretching vibrations for carbonyl (C=O, ~1700 cm1^{-1}) and thioester (C-S, ~650 cm1^{-1}) confirm functional groups.

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of vapors, as thioesters can release toxic gases (e.g., H2_2S) upon decomposition .
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, which may cause irritation .
  • Storage : Keep in airtight containers under inert gas (N2_2) at 2–8°C, away from oxidizers and heat sources .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:
Contradictions (e.g., unexpected NMR shifts) may arise from tautomerism or impurities. Strategies include:

  • Comparative analysis : Cross-reference with literature data for analogous compounds (e.g., ethyl 3-oxo-3-phenylpropionate ).
  • Computational validation : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental results .
  • Advanced techniques : Employ 2D NMR (e.g., HSQC, HMBC) to confirm connectivity in ambiguous cases .

Advanced: What computational methods are suitable for modeling the reactivity of this compound?

Methodological Answer:

  • Molecular docking : Study interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, leveraging crystallographic data from related structures .
  • Thermochemical analysis : Calculate Gibbs free energy (ΔG\Delta G) and activation barriers for reactions (e.g., hydrolysis) using Gaussian or ORCA, referencing gas-phase thermochemical data .
  • Reactivity descriptors : Apply Fukui indices to predict nucleophilic/electrophilic sites .

Advanced: How can reaction mechanisms involving this compound be experimentally validated?

Methodological Answer:

  • Isotopic labeling : Use 18^{18}O or deuterated analogs to track oxygen/sulfur participation in hydrolysis or nucleophilic substitution .
  • Kinetic studies : Monitor reaction rates under varying conditions (pH, solvent polarity) to distinguish between SN1 and SN2 pathways .
  • Trapping intermediates : Employ freeze-quench techniques with EPR or cryo-MS to detect transient species .

Advanced: What strategies are effective for evaluating the biological activity of this compound derivatives?

Methodological Answer:

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) against Gram-positive/negative bacteria .
  • Enzyme inhibition : Use fluorescence-based assays to study interactions with acetylcholinesterase or proteases, referencing similar thioester inhibitors .
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis induction .

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